molecular formula C17H16O2 B13937495 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane CAS No. 62121-85-1

1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane

Cat. No.: B13937495
CAS No.: 62121-85-1
M. Wt: 252.31 g/mol
InChI Key: ZWTBPRUIPRPOLU-UHFFFAOYSA-N
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Description

1,4-Diphenyl-2,3-dioxabicyclo[221]heptane is a chemical compound known for its unique structure and reactivity It is an endoperoxide, which means it contains a peroxide group within a cyclic structure

Preparation Methods

1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with sodium tert-butoxide in toluene at -78°C, followed by the addition of ethyl 3-benzoylpropanoate. The mixture is then exposed to oxygen and irradiated with light in the presence of methylene blue, resulting in the formation of the desired compound .

Chemical Reactions Analysis

1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane involves its ability to undergo electron transfer reactions. The compound can accept electrons, leading to the formation of radical-anion intermediates. These intermediates can then undergo further reactions, such as β-scission fragmentation, resulting in the formation of various products . The specific molecular targets and pathways involved in these reactions depend on the conditions and reagents used.

Comparison with Similar Compounds

1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be compared to other endoperoxides and bicyclic compounds:

Properties

CAS No.

62121-85-1

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H16O2/c1-3-7-14(8-4-1)16-11-12-17(13-16,19-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

ZWTBPRUIPRPOLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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